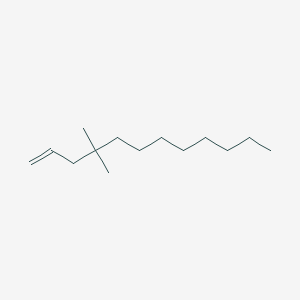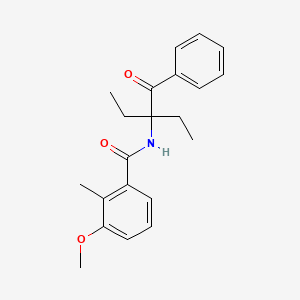
1,2,3-Butatriene, 1,1,4,4-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Butatriene, 1,1,4,4-tetraiodo- is an organoiodine compound with the molecular formula C4I4 It is a derivative of 1,2,3-butatriene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms
Preparation Methods
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- typically involves the iodination of 1,2,3-butatriene. One common method is the reaction of 1,2,3-butatriene with iodine in the presence of a catalyst or under specific reaction conditions that promote the addition of iodine atoms to the butatriene backbone. Industrial production methods may involve more scalable processes, such as continuous flow iodination or the use of more efficient catalysts to increase yield and purity.
Chemical Reactions Analysis
1,2,3-Butatriene, 1,1,4,4-tetraiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iodinated derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, potentially reverting the compound to its parent butatriene form.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or other organic moieties, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Butatriene, 1,1,4,4-tetraiodo- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organoiodine compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied in these fields, its potential as a radiolabeling agent for imaging or as a building block for bioactive molecules is of interest.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1,2,3-Butatriene, 1,1,4,4-tetraiodo- exerts its effects depends on the specific reaction or application. In general, the presence of iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as its role as a reagent or intermediate in chemical reactions.
Comparison with Similar Compounds
1,2,3-Butatriene, 1,1,4,4-tetraiodo- can be compared with other similar compounds, such as:
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: This compound has fluorine atoms instead of iodine, resulting in different reactivity and properties.
1,2,3-Butatriene, 1,1,4,4-tetrachloro-: Chlorine atoms replace the iodine atoms, leading to variations in chemical behavior and applications.
1,2,3-Butatriene, 1,1,4,4-tetrabromo-:
The uniqueness of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- lies in the specific properties imparted by the iodine atoms, such as higher atomic weight and different electronic effects compared to other halogens.
Properties
CAS No. |
492998-50-2 |
|---|---|
Molecular Formula |
C4I4 |
Molecular Weight |
555.66 g/mol |
InChI |
InChI=1S/C4I4/c5-3(6)1-2-4(7)8 |
InChI Key |
ONLSAMKJFLZYCA-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C(I)I)=C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


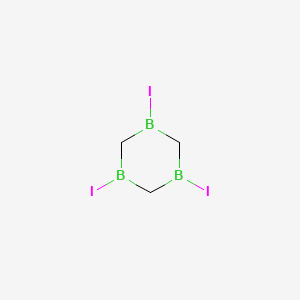
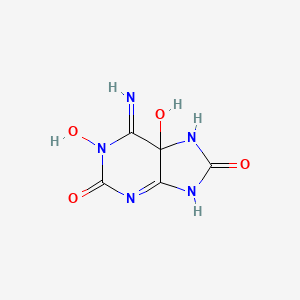
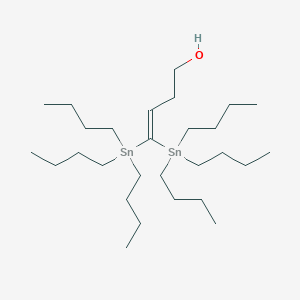
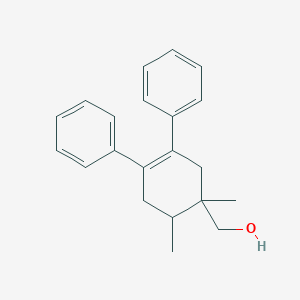
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
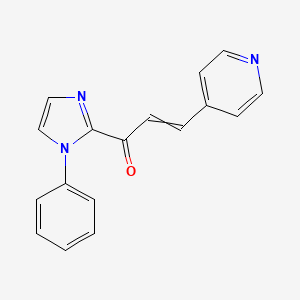

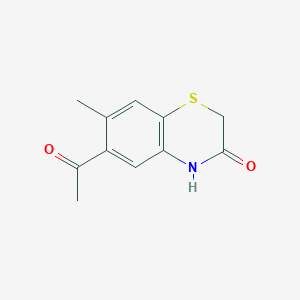
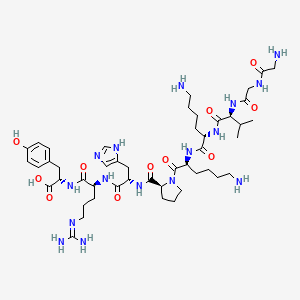
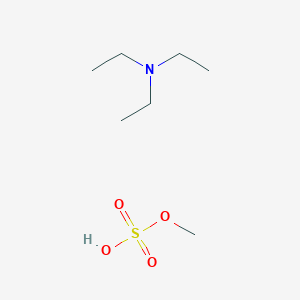
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
